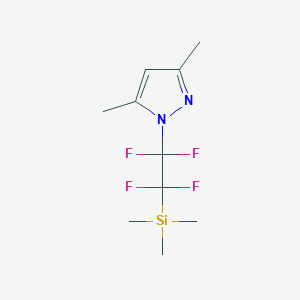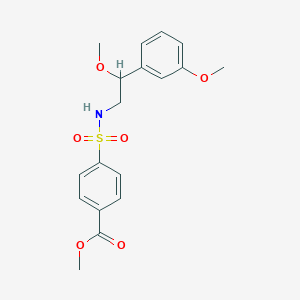
3-Tert-butylbenzene-1,2-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butylbenzene-1,2-diamine hydrochloride, also known as TBBDH, is an organic compound commonly used in scientific research and analysis. It has a molecular weight of 200.71 and is typically stored at room temperature . The compound is in the form of a powder .
Molecular Structure Analysis
The molecular formula of this compound is C10H17ClN2 . The InChI code for this compound is 1S/C10H16N2.ClH/cWissenschaftliche Forschungsanwendungen
Polyimide Synthesis
Liaw et al. (1996) described the use of a bulky tert-butyl substituent in the synthesis of polyimides. This compound, when used with various aromatic tetracarboxylic dianhydrides, led to the production of high-tensile-strength polyimide films with excellent thermal stability, as evidenced by high glass transition temperatures and mass loss temperatures in nitrogen (Liaw & Liaw, 1996).
Polyamide Synthesis
Hsiao et al. (2000) reported on the synthesis of polyamides using a compound structurally similar to 3-Tert-butylbenzene-1,2-diamine hydrochloride. These polyamides, featuring flexible main-chain ether linkages, displayed high glass transition temperatures and stability, underscoring the material's potential in high-performance polymers (Hsiao, Yang & Chen, 2000).
Anionic Polymerization
Yu et al. (1996) explored the use of tert-butyl compounds in the anionic polymerization process, demonstrating their utility in creating triblock copolymers with interesting mechanical properties. This research highlights the potential role of similar compounds in advanced polymerization techniques (Yu, Dubois, Jerome & Teyssie, 1996).
Optically Transparent Polyimides
Chern and Tsai (2008) synthesized new polyimides with tert-butyl side groups, resulting in materials with low dielectric constants, low moisture absorption, and high glass transition temperatures. These properties are crucial for applications in electronics, where materials with low dielectric constants and high thermal stability are in demand (Chern & Tsai, 2008).
Fluorinated Polyimides
Yang et al. (2004) developed fluorinated polyimides using a fluorinated diamine monomer similar in structure to this compound. These polyimides exhibited high solubility, tensile strength, and thermal stability, making them suitable for advanced engineering applications (Yang, Su & Wu, 2004).
Eigenschaften
IUPAC Name |
3-tert-butylbenzene-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-10(2,3)7-5-4-6-8(11)9(7)12;/h4-6H,11-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNIDIXXYSYYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

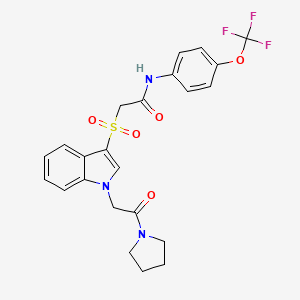
![2-[2-(2-bromoacetyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2860400.png)
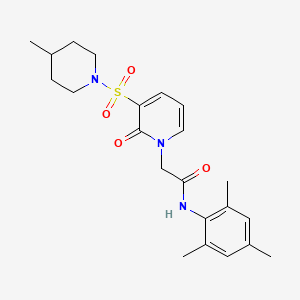
![methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate](/img/structure/B2860403.png)
![N-cyclohexyl-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2860404.png)
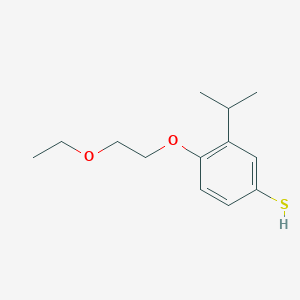
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2860407.png)
![1-(3-chloro-2-methylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2860409.png)


